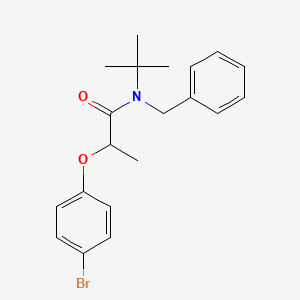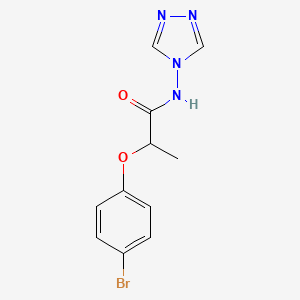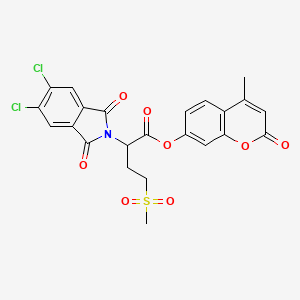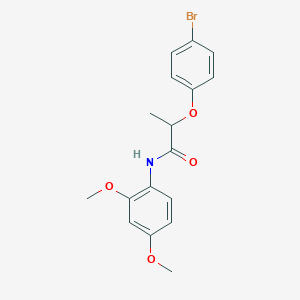![molecular formula C19H20N2O3 B4111263 N-[3-benzoyl-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4111263.png)
N-[3-benzoyl-4-(4-morpholinyl)phenyl]acetamide
Overview
Description
N-[3-benzoyl-4-(4-morpholinyl)phenyl]acetamide, commonly known as BMA-168, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. This compound has been found to have a wide range of effects on the central nervous system, including anti-inflammatory, neuroprotective, and analgesic properties. In
Mechanism of Action
BMA-168 acts on the central nervous system by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By reducing inflammation in the brain, BMA-168 can prevent the activation of microglia and protect against oxidative stress. BMA-168 has also been shown to modulate the activity of ion channels and receptors in the brain, which can contribute to its analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
BMA-168 has been found to have a wide range of effects on the central nervous system, including anti-inflammatory, neuroprotective, analgesic, and anxiolytic properties. It has also been shown to have effects on the cardiovascular system, including vasodilation and a reduction in blood pressure. BMA-168 has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
One of the main advantages of BMA-168 is its wide range of effects on the central nervous system, which makes it a promising candidate for the treatment of neurodegenerative diseases. BMA-168 has also been found to be well-tolerated in animal studies, which is a promising sign for its potential use in humans. However, one of the limitations of BMA-168 is its relatively low potency compared to other compounds that have been studied for similar applications. This may limit its effectiveness in certain applications and may require higher doses to achieve the desired effects.
Future Directions
There are several potential future directions for the use of BMA-168 in scientific research. One area of interest is the potential use of BMA-168 in the treatment of traumatic brain injury, which has been shown to cause inflammation and oxidative stress in the brain. BMA-168 may also have potential applications in the treatment of chronic pain, anxiety disorders, and other neurological conditions. Further research is needed to fully explore the potential of this compound and to optimize its use in various applications.
Scientific Research Applications
BMA-168 has been extensively studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been found to have neuroprotective properties that can prevent the death of neurons and protect against oxidative stress. BMA-168 has also been shown to have anti-inflammatory properties that can reduce inflammation in the brain and prevent the activation of microglia, which can contribute to the progression of neurodegenerative diseases.
properties
IUPAC Name |
N-(3-benzoyl-4-morpholin-4-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14(22)20-16-7-8-18(21-9-11-24-12-10-21)17(13-16)19(23)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRIYIYLKZORRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chloro-2-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4111196.png)
![N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B4111199.png)

![4,4'-oxybis[N'-(3-methylbutanoyl)benzohydrazide]](/img/structure/B4111212.png)
![2,4-dichloro-N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide](/img/structure/B4111215.png)
![N-[3-benzoyl-4-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B4111226.png)
![6-amino-4-(1,3-benzodioxol-5-yl)-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111233.png)
![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-5-bromo-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4111240.png)

![2-(2,4-dichlorophenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B4111253.png)


![3,4-bis[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4111273.png)
